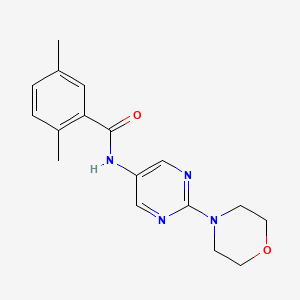![molecular formula C19H17ClN4O3 B11193498 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11193498.png)
1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its complex structure, which includes a chlorophenyl group, a carbamoyl group, and a tetrahydropyridazine ring
Preparation Methods
One common synthetic route involves the reaction of 4-chloroaniline with glutaric anhydride to form an intermediate, which is then further reacted with other reagents to introduce the remaining functional groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: This compound shares the chlorophenyl and carbamoyl groups but has a different core structure.
Apixaban Related Compound E: This compound has a similar tetrahydropyridazine ring but different substituents.
Imidazole Containing Compounds: These compounds have different core structures but may share some functional groups and applications.
Properties
Molecular Formula |
C19H17ClN4O3 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxo-N-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c20-13-6-8-15(9-7-13)21-17(25)12-24-18(26)11-10-16(23-24)19(27)22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,27) |
InChI Key |
OFJLFOCLVSMFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Ethoxyphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11193418.png)
![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/structure/B11193426.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11193433.png)

![(1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol](/img/structure/B11193444.png)
![2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11193445.png)
![6,6'-(pyridin-3-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11193454.png)

![4-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11193458.png)
![methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate](/img/structure/B11193459.png)

![N-(2,5-dimethylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11193465.png)
![9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11193466.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11193482.png)
